

# Mass Spectrometry Analysis of 4-CYANO-7-METHYLINDAN: A Comparative Guide

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## Compound of Interest

Compound Name: 4-CYANO-7-METHYLINDAN

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for **4-CYANO-7-METHYLINDAN** and its structural analogs. Due to the absence of publicly available experimental mass spectrometry data for **4-CYANO-7-METHYLINDAN**, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with experimental data from structurally related indane derivatives. This analysis is intended to serve as a valuable resource for researchers working with this and similar molecules in areas such as metabolite identification, impurity profiling, and drug discovery.

## Predicted and Experimental Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge (m/z) ratios for the molecular ion and major fragments of **4-CYANO-7-METHYLINDAN**. This is compared with the experimental data for selected indane derivatives.

Compound	Molecular Formula	Molecular Weight (Da)	Parent Ion (M <sup>+</sup> ) [m/z]	Major Fragment Ions [m/z]
4-CYANO-7-METHYLINDAN	C <sub>11</sub> H <sub>11</sub> N	157.21	157 (Predicted)	156, 142, 130, 115 (Predicted)
4-Methylindan	C <sub>10</sub> H <sub>12</sub>	132.20	132	117, 91[1]
4,7-Dimethylindan	C <sub>11</sub> H <sub>14</sub>	146.23	146	131, 115, 91[2] [3]
7-Methyl-1-indanone	C <sub>10</sub> H <sub>10</sub> O	146.18	146	118, 90, 63[4]
7-Methylindan-4-ol	C <sub>10</sub> H <sub>12</sub> O	148.20	148	133, 115, 105[5]

Note: Data for **4-CYANO-7-METHYLINDAN** is predicted based on its chemical structure and common fragmentation pathways.

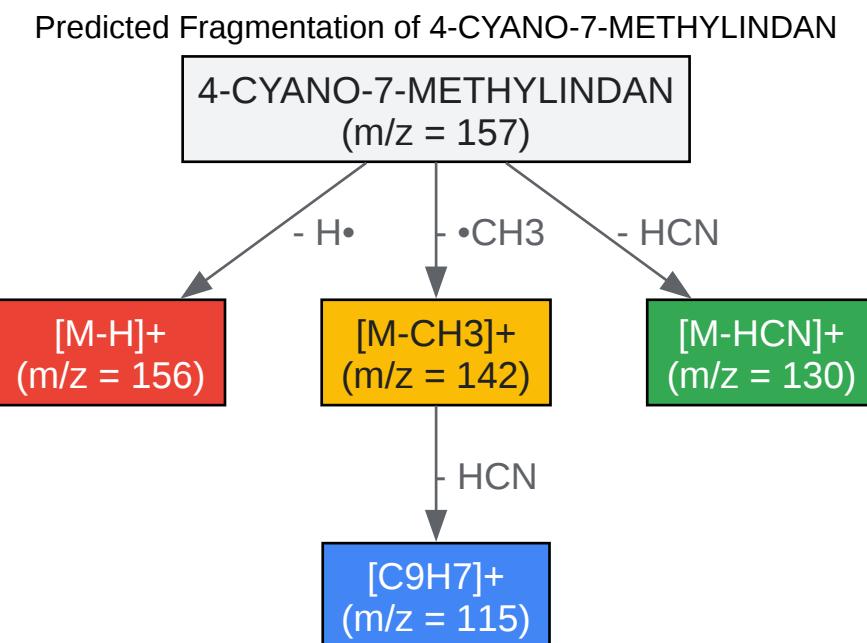
## Predicted Fragmentation Pathway of 4-CYANO-7-METHYLINDAN

The structure of **4-CYANO-7-METHYLINDAN** suggests several likely fragmentation pathways under electron ionization (EI). The initial ionization would result in the formation of a molecular ion (M<sup>+</sup>) at m/z 157. Subsequent fragmentation is predicted to occur through the following mechanisms:

- Loss of a hydrogen radical ([M-H]<sup>+</sup>): A common fragmentation for compounds with benzylic hydrogens, leading to a stabilized radical cation at m/z 156.
- Loss of a methyl radical ([M-CH<sub>3</sub>]<sup>+</sup>): Cleavage of the methyl group from the indane ring would result in a fragment at m/z 142.
- Loss of HCN ([M-HCN]<sup>+</sup>): A characteristic fragmentation for aromatic nitriles, which would produce a fragment at m/z 130.

- Retro-Diels-Alder (RDA) reaction: Cleavage of the cyclopentene ring could lead to the formation of a stable aromatic fragment.

The following diagram illustrates the predicted fragmentation pathway:



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Caption: Predicted electron ionization fragmentation pathway of **4-CYANO-7-METHYLINDAN**.

## Experimental Protocols

A standard method for the mass spectrometry analysis of a semi-volatile small molecule like **4-CYANO-7-METHYLINDAN** would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

### Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

- Further dilute the stock solution to a working concentration of 10-100 µg/mL.
- If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

#### GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Hold: 5 minutes at 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-400.
- Scan Speed: 1000 amu/s.

#### Data Analysis:

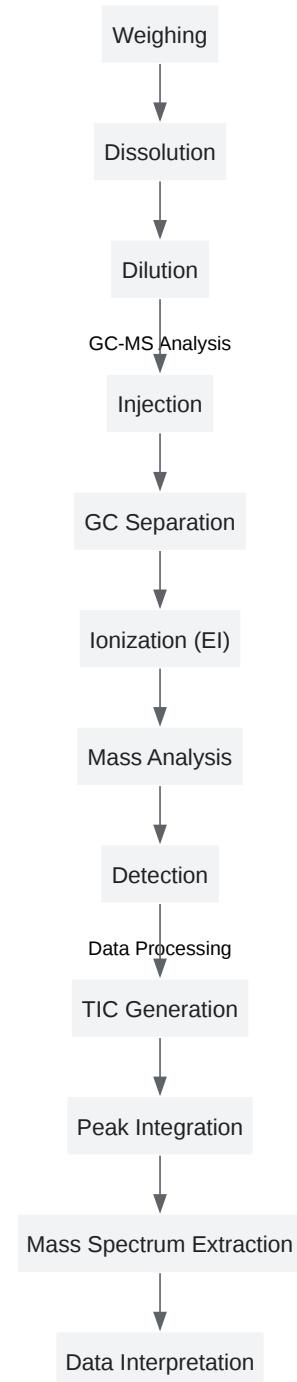
The acquired data would be processed using the instrument's software. The total ion chromatogram (TIC) would be used to identify the peak corresponding to **4-CYANO-7-METHYLINDAN**. The mass spectrum of this peak would then be extracted and analyzed to determine the molecular ion and the fragmentation pattern. Comparison with a spectral library (if available) or manual interpretation would be performed to confirm the structure.

## Experimental Workflow

The general workflow for the mass spectrometry analysis is depicted below.

## General GC-MS Experimental Workflow

## Sample Preparation

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Caption: A typical workflow for the analysis of a small molecule by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of **4-CYANO-7-METHYLINDAN**. Experimental verification of the predicted fragmentation is essential for definitive structural confirmation. The provided protocols and comparative data serve as a starting point for researchers undertaking such analyses.

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## References

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